Unii-L3MH0FF4YN is classified under the category of organic compounds, specifically as a synthetic chemical with potential pharmaceutical applications. It is essential for researchers to verify the source of this compound through databases like the Chemical Abstracts Service (CAS) or the DrugBank database, which provide detailed information on its structure, properties, and applications.
The synthesis of Unii-L3MH0FF4YN can be approached through various synthetic routes depending on the desired purity and yield. Common methods include:
The synthesis typically requires specific reagents and conditions, including temperature control, pH adjustments, and reaction time optimization. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the identity of the synthesized product.
The molecular structure of Unii-L3MH0FF4YN can be elucidated using spectroscopic methods. The compound's structure is characterized by specific functional groups that dictate its chemical behavior.
Key data points regarding its molecular structure include:
Unii-L3MH0FF4YN participates in various chemical reactions that are crucial for its functionality. Some notable reactions include:
The kinetics of these reactions can be studied using techniques such as spectrophotometry to measure changes in concentration over time. Reaction conditions like solvent choice, temperature, and catalysts significantly influence the outcome.
The mechanism of action for Unii-L3MH0FF4YN involves its interaction with biological targets, often at the molecular level. This includes binding to specific receptors or enzymes, leading to a cascade of biochemical events.
Data supporting its mechanism can be obtained through in vitro studies that measure binding affinity and biological activity. Techniques such as enzyme assays or receptor binding studies are commonly used.
Key physical properties of Unii-L3MH0FF4YN include:
Chemical properties include:
These properties are critical for determining storage conditions and safety measures during handling.
Unii-L3MH0FF4YN has several scientific uses, particularly in the field of pharmaceuticals. Its applications may include:
Dabigatran etexilate (DABE), a lipophilic double prodrug, undergoes sequential enzymatic activation to form the active thrombin inhibitor dabigatran (DAB). The initial metabolic step yields the critical intermediate Unii-L3MH0FF4YN (BIBR0951), a monoethyl ester metabolite. This conversion is mediated primarily by carboxylesterase 2 (CES2) in human enterocytes, which hydrolyzes one ethyl ester group from DABE. The reaction exhibits strict regioselectivity, with CES2 favoring cleavage at the carboxylate ester over the carbamate ester [5] [7].
BIBR0951 formation demonstrates nonlinear pharmacokinetics due to saturable enzymes and solubility limitations of DABE. In vitro studies using simulated intestinal fluid reveal that only 3-7% of orally administered DABE reaches portal circulation as BIBR0951 or other metabolites. The metabolic flux analysis indicates that approximately 68% of absorbed DABE converts to BIBR0951, while 32% forms the isomeric metabolite BIBR1087 through alternative ester cleavage [7].
Table 1: Hydrolysis Kinetics of Dabigatran Etexilate to BIBR0951
Enzyme System | Km (µM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Human Intestinal Microsomes | 15.2 ± 3.1 | 482 ± 64 | 31.7 |
Recombinant CES2 | 8.7 ± 1.9 | 1260 ± 210 | 144.8 |
Human Hepatocytes | 22.6 ± 5.3 | 318 ± 42 | 14.1 |
BIBR0951 undergoes further biotransformation via parallel pathways:
Hydrolytic Pathway: Hepatic carboxylesterase 1 (CES1) predominantly catalyzes the hydrolysis of BIBR0951 to DAB, with minor contributions from plasma esterases. CES1 exhibits high catalytic efficiency toward BIBR0951 (Km = 5.8 µM, Vmax = 980 pmol/min/mg) and operates independently of cofactors [5].
Oxidative Pathway: CYP3A4/5 mediates the NADPH-dependent oxidation of BIBR0951, forming pharmacologically inactive hydroxylated metabolites. This pathway becomes significant at low BIBR0951 concentrations (1-3 µM) due to high CYP3A affinity. Competitive inhibition studies with ketoconazole show >80% suppression of oxidative metabolites, confirming CYP3A dominance [7].
The relative contributions of these pathways exhibit concentration-dependent behavior. At therapeutic plasma concentrations of BIBR0951 (0.1-0.5 µM), CYP3A metabolism accounts for approximately 15-20% of total clearance, increasing to >50% at sub-therapeutic concentrations (<0.05 µM). This explains the disproportionate exposure changes observed when BIBR0951 formation coincides with CYP3A inhibitors [7].
Table 2: Enzyme Kinetic Parameters for BIBR0951 Metabolism
Metabolic Pathway | Enzyme | Km (µM) | Vmax | Organ System Contribution |
---|---|---|---|---|
Hydrolysis to DAB | CES1 | 5.8 ± 0.9 | 980 ± 85 pmol/min/mg | Liver (primary) |
Oxidation | CYP3A4 | 1.2 ± 0.3 | 15.2 ± 1.8 pmol/min/pmol P450 | Intestine > Liver |
Glucuronidation | UGT2B15 | 28.4 ± 6.7 | 3.4 ± 0.4 pmol/min/mg | Liver |
Significant interspecies differences in BIBR0951 formation and disposition impact the translational relevance of preclinical models:
Primates: Cynomolgus monkeys demonstrate human-like CES2 expression patterns and metabolic clearance of DABE to BIBR0951 (formation clearance: 1.32 vs. 1.45 mL/min/kg in humans). CYP3A-mediated oxidation kinetics also align closely (monkey CYP3A8 Km = 1.5 µM vs. human CYP3A4 Km = 1.2 µM) [2] [6].
Rodents: Rats exhibit 5-fold higher intestinal CES activity than humans, resulting in accelerated BIBR0951 formation but reduced systemic exposure due to extensive first-pass metabolism. Notably, Sprague-Dawley rats show gender dimorphism, with males producing 2.3-fold more BIBR0951 than females [2].
Canines: Dogs have deficient intestinal CES2 activity but compensate with high hepatic CES1 capacity. This shifts BIBR0951 formation to the liver, altering first-pass effects. Systemic BIBR0951 exposure in beagles is only 40% of that observed in humans at equivalent doses [2] [7].
Hepatocyte studies across species reveal metabolic clearance rankings for BIBR0951: human (4.2 mL/min/kg) > monkey (3.8 mL/min/kg) > rat (16.5 mL/min/kg) > dog (1.2 mL/min/kg). These differences stem from varying CES1/CYP3A activity ratios and explain species-specific discrepancies in DAB exposure predictions [6].
Table 3: Interspecies Variability in BIBR0951 Pharmacokinetic Parameters
Species | BIBR0951 Formation Rate (% dose) | Systemic Clearance (mL/min/kg) | CYP3A Contribution to Metabolism (%) | CES1 Activity Relative to Human |
---|---|---|---|---|
Human | 68.5 ± 7.2 | 4.2 ± 0.6 | 18 ± 3 | 1.0 (reference) |
Cynomolgus Monkey | 63.1 ± 8.4 | 3.8 ± 0.5 | 22 ± 4 | 0.9 ± 0.2 |
Sprague-Dawley Rat (M) | 89.3 ± 10.5 | 16.5 ± 2.1 | <5 | 3.7 ± 0.6 |
Beagle Dog | 41.2 ± 6.3 | 1.2 ± 0.3 | 28 ± 5 | 0.4 ± 0.1 |
The mechanistic basis for species differences lies in enzyme expression patterns. Immunoblot analyses show dogs have 4-fold lower intestinal CES2 protein than humans, while rats express 2-fold higher hepatic CES1. These variations necessitate careful species selection for toxicity studies involving BIBR0951 accumulation [6] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1